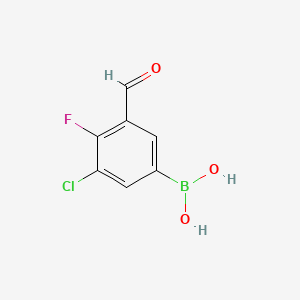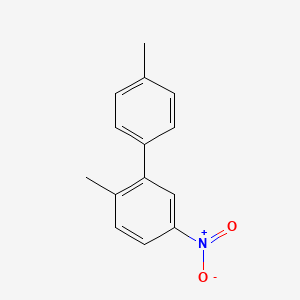
2,4'-Dimethyl-5-nitro-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4’-Dimethyl-5-nitro-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. This particular compound is characterized by the presence of two methyl groups at the 2 and 4’ positions and a nitro group at the 5 position on the biphenyl structure. It is a neutral molecule and is often used in various chemical and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4’-Dimethyl-5-nitro-1,1’-biphenyl typically involves the nitration of 2,4’-dimethyl-1,1’-biphenyl. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually performed under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
In an industrial setting, the production of 2,4’-Dimethyl-5-nitro-1,1’-biphenyl may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2,4’-Dimethyl-5-nitro-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution Reactions: Similar to other biphenyl compounds, it can undergo electrophilic substitution reactions due to the presence of the benzene rings.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reducing agents.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (chlorine, bromine) and catalysts like iron(III) chloride can be used.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products
Reduction: The major product is 2,4’-Dimethyl-5-amino-1,1’-biphenyl.
Oxidation: The major products are 2,4’-Dimethyl-5-nitro-1,1’-biphenyl carboxylic acids.
科学研究应用
2,4’-Dimethyl-5-nitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: It can be used in studies related to the biological activity of biphenyl derivatives.
Medicine: Research on its derivatives may lead to the development of new pharmaceuticals with potential therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,4’-Dimethyl-5-nitro-1,1’-biphenyl involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the methyl groups can influence the compound’s reactivity and interaction with other molecules. The pathways involved may include electrophilic aromatic substitution and reduction-oxidation processes.
相似化合物的比较
Similar Compounds
2,4’-Dimethyl-1,1’-biphenyl: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,4’-Dimethyl-5-amino-1,1’-biphenyl: Contains an amino group instead of a nitro group, leading to different chemical properties and reactivity.
2,4’-Dimethyl-5-chloro-1,1’-biphenyl: Contains a chloro group, which affects its reactivity and applications.
Uniqueness
2,4’-Dimethyl-5-nitro-1,1’-biphenyl is unique due to the presence of both methyl and nitro groups, which confer specific chemical properties and reactivity. The nitro group enhances its ability to participate in redox reactions, while the methyl groups influence its stability and reactivity in electrophilic substitution reactions.
属性
分子式 |
C14H13NO2 |
|---|---|
分子量 |
227.26 g/mol |
IUPAC 名称 |
1-methyl-2-(4-methylphenyl)-4-nitrobenzene |
InChI |
InChI=1S/C14H13NO2/c1-10-3-6-12(7-4-10)14-9-13(15(16)17)8-5-11(14)2/h3-9H,1-2H3 |
InChI 键 |
DMCIUFKRLCYKQZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


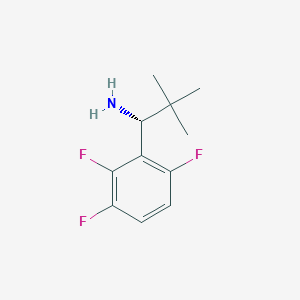
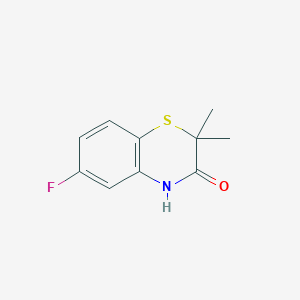
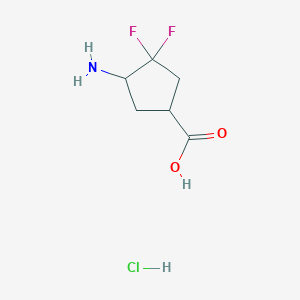
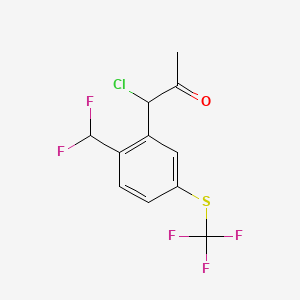

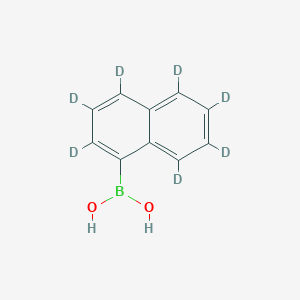

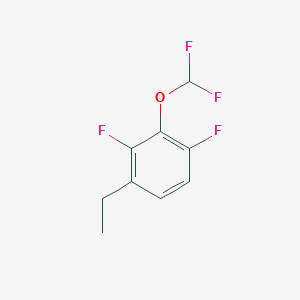
![3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(Z)-1H-indol-3-ylmethylideneamino]propanamide](/img/structure/B14041818.png)
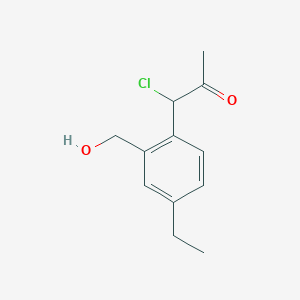
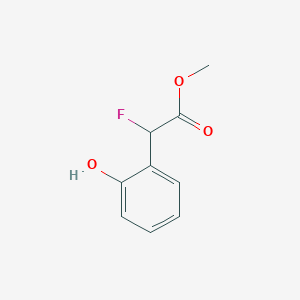
![[1,1'-BI(Cyclopropan)]-2-ylboronic acid](/img/structure/B14041840.png)

